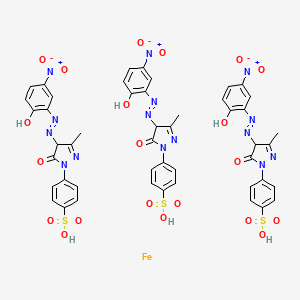![molecular formula C16H18N6O10 B12279969 [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Nitroguanosine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C16H18N6O10 and a molecular weight of 454.35 g/mol . It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA. This compound is primarily used in biochemical research, particularly in the study of nucleic acids and their interactions.
準備方法
The synthesis of 8-Nitroguanosine 2’,3’,5’-Triacetate involves multiple steps, starting from guanosine. The process typically includes the nitration of guanosine to introduce the nitro group at the 8-position, followed by acetylation to protect the hydroxyl groups at the 2’, 3’, and 5’ positions. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine
化学反応の分析
8-Nitroguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can be removed through hydrolysis, yielding 8-nitroguanosine.
Nucleophilic Attack: The nitro group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acetic anhydride for acetylation, hydrogen gas and palladium for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
8-Nitroguanosine 2’,3’,5’-Triacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a model compound to study the reactivity of nucleosides and their derivatives.
Biology: Researchers use it to investigate the interactions between nucleic acids and proteins, as well as the mechanisms of RNA modification and repair.
作用機序
The mechanism of action of 8-Nitroguanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids and proteins. The nitro group at the 8-position can participate in various chemical reactions, affecting the structure and function of RNA. The acetyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. The molecular targets and pathways involved in its action include RNA modification enzymes and nucleic acid-binding proteins .
類似化合物との比較
8-Nitroguanosine 2’,3’,5’-Triacetate can be compared with other similar compounds, such as:
8-Nitroguanosine: Lacks the acetyl groups, making it more reactive in certain chemical reactions.
Guanosine 2’,3’,5’-Triacetate:
8-Aminoguanosine 2’,3’,5’-Triacetate: Has an amino group instead of a nitro group, leading to different chemical properties and reactivity.
The uniqueness of 8-Nitroguanosine 2’,3’,5’-Triacetate lies in its combination of the nitro and acetyl groups, which confer specific reactivity and stability, making it valuable for various research applications.
特性
分子式 |
C16H18N6O10 |
|---|---|
分子量 |
454.35 g/mol |
IUPAC名 |
[3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26) |
InChIキー |
QLINZTUHUNRZIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)
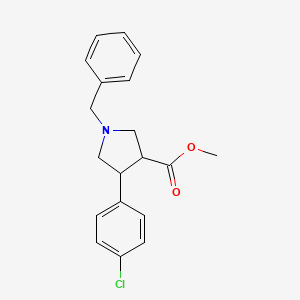


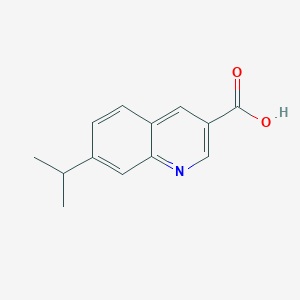

![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

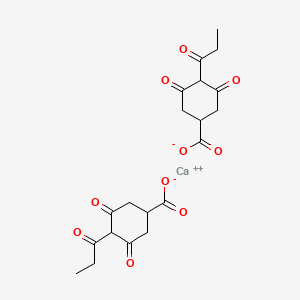
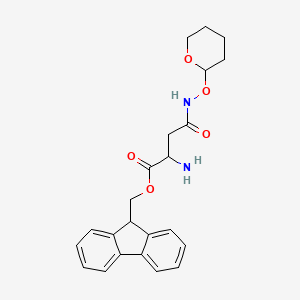
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
